Ansamitocin P3 -

Ansamitocin P3

Catalog Number: EVT-8155200
CAS Number:
Molecular Formula: C32H43ClN2O9
Molecular Weight: 635.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Ansamitocin P3 is classified as a secondary metabolite, specifically a polyketide, which is produced by certain actinobacteria. Its structure is closely related to other maytansinoids, which are known for their cytotoxic properties and are being explored as components of antibody-drug conjugates.

Synthesis Analysis

The biosynthesis of Ansamitocin P3 involves a complex pathway that includes several enzymatic steps. The biosynthetic gene cluster responsible for its production has been identified in Actinosynnema pretiosum. Key steps in the synthesis include:

  • Polyketide Synthase Assembly: The initial assembly of the polyketide backbone is facilitated by a series of polyketide synthases, which condense acyl-CoA precursors.
  • Post-Modification Reactions: Following the assembly, various tailoring enzymes modify the polyketide structure through hydroxylation, methylation, and glycosylation reactions.

Recent studies have explored methods to enhance the yield of Ansamitocin P3 by manipulating fermentation conditions and genetic engineering of the producing strains. For instance, optimizing nutrient availability and introducing exogenous oxygen vectors have been shown to improve production rates significantly .

Molecular Structure Analysis

Ansamitocin P3 has a complex molecular structure characterized by multiple rings and functional groups. Its empirical formula is C22H29N1O7C_{22}H_{29}N_{1}O_{7}, with a molecular weight of approximately 429.48 g/mol. The structure features:

  • A Maytansine Core: This core structure is essential for its biological activity, resembling that of other maytansinoids.
  • Functional Groups: Hydroxyl and methoxy groups contribute to its solubility and reactivity.

The three-dimensional conformation of Ansamitocin P3 allows it to effectively bind to target proteins involved in cell division, particularly β-tubulin .

Chemical Reactions Analysis

Ansamitocin P3 participates in several chemical reactions that are critical for its activity:

  • Binding to β-Tubulin: The primary reaction involves binding to β-tubulin, disrupting microtubule dynamics essential for mitosis. This interaction leads to cell cycle arrest in the G2/M phase.
  • Hydrolysis Reactions: In biological systems, Ansamitocin P3 can undergo hydrolysis, affecting its stability and activity.

Understanding these reactions provides insight into how modifications can enhance its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of Ansamitocin P3 primarily revolves around its ability to bind to β-tubulin, inhibiting microtubule polymerization. This action leads to:

  • Cell Cycle Arrest: By preventing the formation of functional microtubules, Ansamitocin P3 causes cells to arrest in the G2/M phase, leading to apoptosis.
  • Induction of Apoptosis: The disruption of normal mitotic processes triggers apoptotic pathways within cancer cells.

Research has demonstrated that Ansamitocin P3's binding affinity for β-tubulin is critical for its antitumor activity, making it a valuable compound for further development in cancer therapy .

Physical and Chemical Properties Analysis

Ansamitocin P3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound is sensitive to light and heat, which can affect its stability during storage and handling.
  • Melting Point: The melting point is typically reported around 140 °C.

These properties influence how Ansamitocin P3 can be formulated for therapeutic use and highlight the need for careful handling during research and development .

Applications

Ansamitocin P3 has significant scientific applications, particularly in cancer research:

  • Antitumor Agent: Its primary application lies in oncology as a potential treatment for various cancers due to its ability to induce apoptosis in malignant cells.
  • Drug Development: It serves as a precursor for developing antibody-drug conjugates, combining its cytotoxic properties with targeted delivery systems.
  • Research Tool: Researchers utilize Ansamitocin P3 to study microtubule dynamics and cell cycle regulation in cancer biology.

The ongoing exploration of Ansamitocin P3's properties continues to reveal new therapeutic potentials and applications within the field of medicinal chemistry .

Biosynthesis and Genetic Regulation of Ansamitocin P3

Genomic Organization of the ans Biosynthetic Gene Cluster

The ansamitocin P3 (AP-3) biosynthetic machinery is encoded by two discontinuous gene clusters spanning 70 kb in the Actinosynnema pretiosum genome. These clusters collectively harbor 48 open reading frames (ORFs), including the core asmA–asmD genes responsible for polyketide backbone synthesis. The asmA gene encodes the loading module and first extension module, while asmB, asmC, and asmD encode subsequent extension modules that assemble the macrolactam core structure. Regulatory genes (asm2, asm8, asm29, asm31, asm39, and asm40) flank the PKS genes, forming a complex transcriptional network. The starter unit gene asm24 (for 3-amino-5-hydroxybenzoic acid, AHBA) and the methoxymalonyl-acyl carrier protein (MM-ACP) biosynthetic genes (asm13–asm17) reside in a separate locus, necessitating coordinated expression for efficient AP-3 biosynthesis [1] [6].

Table 1: Functional Modules in the Ansamitocin P3 Biosynthetic Gene Cluster

Gene(s)FunctionRole in AP-3 Biosynthesis
asmALoading module + Module 1Incorporates AHBA starter unit and first extender
asmB–asmDModules 2–7Polyketide chain elongation
asm13–asm17Methoxymalonyl-ACP biosynthesisProvides glycolate-derived extender unit
asm243-amino-5-hydroxybenzoic acid (AHBA) synthaseGenerates aromatic starter unit
asm19AcyltransferaseIncorporates side-chain moieties
asm2/8/29/31/39/40Transcriptional regulatorsCoordinate cluster expression

Enzymatic Machinery for Polyketide Backbone Assembly and Post-Modification

AP-3 assembly initiates with the loading of the AHBA starter unit onto the asmA-encoded loading domain, followed by seven iterative elongation cycles catalyzed by modular polyketide synthase (PKS) complexes. The PKS utilizes three malonyl-CoA, three methylmalonyl-CoA, and one methoxymalonyl-ACP extender units to construct the polyketide chain. Crucially, the glycolate-derived methoxymalonyl-ACP is synthesized by the asm13–asm17 gene products, which convert 1,3-bisphosphoglycerate (1,3-BPG) into MM-ACP via a four-step enzymatic cascade involving dehydrogenase (Asm13), hydrolase (Asm14), acyltransferase (Asm15), and decarboxylase (Asm16/Asm17) activities [7].

Post-PKS modifications include:

  • O-Methylation: Asm7 methylates the C-20 hydroxyl group.
  • Carbamoylation: Asm22 attaches a carbamoyl group at C-3.
  • Epoxidation: Asm26 catalyzes epoxide formation at C-9/C-10.
  • Acyl side-chain attachment: Asm19 incorporates isobutyryl or isovaleryl moieties derived from branched-chain amino acid metabolism [1] [5].Competition for extender units (e.g., methylmalonyl-CoA consumption by competing pathways) limits AP-3 yields, making these steps prime targets for metabolic engineering [7].

Regulatory Mechanisms Controlling Ansamitocin P3 Production in Actinosynnema pretiosum

AP-3 biosynthesis is governed by hierarchical regulatory networks integrating cluster-situated regulators (CSRs) and physiological stress responses:

  • Cluster-situated regulators: The transcriptional activators Asm2 and Asm8 bind promoter regions of PKS genes, while Asm31 represses nitrogen metabolism genes under phosphate-limited conditions. Overexpression of asm10 (a LAL-family regulator) elevates AP-3 titers by 30–50% via upregulation of asmA–asmD transcription [1] [2].
  • Feedback inhibition: AP-3 binds FtsZ (a tubulin-like cell division protein), deoxythymidine diphosphate glucose-4,6-dehydratase (dTGD), aldehyde dehydrogenase (ALDH), and flavin-dependent thymidylate synthase (FDTS). This multi-target binding inhibits cell division, cell wall assembly, carbon metabolism, and nucleotide biosynthesis, reducing biomass by 22% in wild-type strains versus AP-3-null mutants [1] [6].
  • Stress mitigation: Overexpression of FtsZ, dTGD, ALDH, or FDTS increases strain resistance and AP-3 titers by 30–45%, confirming that relieving physiological stress enhances production [1] [6].

Table 2: Regulatory Mechanisms Impacting Ansamitocin P3 Biosynthesis

Regulatory ComponentTypeEffect on AP-3 ProductionMolecular Mechanism
Asm10Transcriptional activator↑ 30–50%Binds PKS gene promoters (asmA–asmD)
Asm31Phosphate-responsive repressor↓ under high phosphateRepresses nitrogen assimilation genes
AP-3 binding to FtsZFeedback inhibition↓ biomass and yieldDisrupts cell division and filamentation
AP-3 binding to dTGDMetabolic inhibition↓ cell wall assemblyBlocks deoxythymidine glucose metabolism

Role of Precursor Metabolic Pathways in Ansamitocin P3 Yield Optimization

Precursor availability critically constrains AP-3 biosynthesis, driving engineering strategies to enhance metabolic flux:

  • Extender unit supply: CRISPR-Cas9-mediated deletion of competing T1PKS-15 (triacylglycerol biosynthesis gene cluster) increased methylmalonyl-CoA availability, boosting AP-3 yield by 27%. Similarly, inserting bidirectional promoters (ermEp-kasOp or j23119p-kasOp) upstream of asm12-asm13 upregulated MM-ACP pathway genes (asm13-asm17), elevating production by 30–50% [7].
  • Central carbon metabolism: Genome-scale metabolic modeling (strain Aspm1282) revealed that fructose alleviates glucose repression and redirects flux from glycolysis toward the pentose phosphate pathway, increasing AHBA precursor supply. Optimized fructose/glycerol/starch media (9.36 g/L, 26.79 g/L, and 3.03 g/L) increased titers ninefold versus glucose-based media [2] [3].
  • Side-chain precursors: Isobutanol supplementation (0.5% v/v) enhanced isobutyryl-CoA pools via oxidation and CoA activation. This upregulated asm19 expression 4.2-fold and increased AP-3 titers to 144 mg/L in shake flasks. Low-cost alternatives (cane molasses, soybean powder) reduced fermentation costs by 50% while maintaining titers >140 mg/L [8] [10].

Table 3: Precursor Optimization Strategies for Ansamitocin P3 Production

Precursor PathwayEngineering StrategyAP-3 Titer IncreaseKey Metabolic Shift
Methylmalonyl-CoADeletion of T1PKS-15 gene cluster↑ 27%Reduced triacylglycerol biosynthesis
Methoxymalonyl-ACPermEp-kasOp insertion at asm12-asm13 locus↑ 30–50%Upregulated asm13-asm17 transcription
AHBA starter unitFructose-based media substitution↑ 9-foldEnhanced pentose phosphate pathway flux
Isobutyryl-CoA0.5% (v/v) isobutanol supplementation↑ 4.2-fold (asm19)Elevated branched-chain acyl-CoA availability

Properties

Product Name

Ansamitocin P3

IUPAC Name

[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

Molecular Formula

C32H43ClN2O9

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19-,23+,24-,25+,28-,31+,32+/m1/s1

InChI Key

OPQNCARIZFLNLF-KUDLRRJMSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.